1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves multiple steps, typically starting with the preparation of pyrrole-2-carboxamide and its subsequent coupling with a naphthalene derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- can be compared with other similar compounds, such as:
1H-pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide group.
1,2,5-trimethylpyrrole: A methylated derivative with different chemical properties
The uniqueness of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- lies in its combination of pyrrole and naphthalene moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
53413-91-5 |
---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[5-(2-carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(25)17-9-3-11-23(17)15-7-1-5-13-14(15)6-2-8-16(13)24-12-4-10-18(24)20(22)26/h1-12H,(H2,21,25)(H2,22,26) |
InChI Key |
KKPBUUJPUDLRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C=CC=C3C(=O)N)C(=C1)N4C=CC=C4C(=O)N |
Origin of Product |
United States |
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